Muramyl Dipeptide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

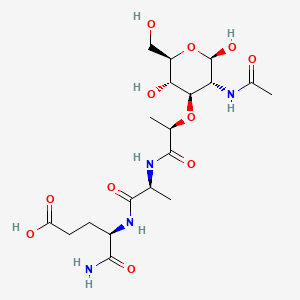

ムラミルジペプチドは、細菌のペプチドグリカンの一部であり、ヌクレオチド結合オリゴマー化ドメイン2(NOD2)タンパク質の認識構造または活性化因子です。 これは、グラム陽性菌とグラム陰性菌の両方の構成要素であり、N-アセチルムラミン酸が、その乳酸部分を通じてL-アラニンD-イソグルタミンジペプチドのN末端に結合して構成されています 。 ムラミルジペプチドは、免疫系によって病原体関連分子パターンとして認識され、NALP3インフラマソームを活性化し、特にインターロイキン-1αとインターロイキン-1βのサイトカイン活性化につながります .

準備方法

合成経路と反応条件

ムラミルジペプチドは、さまざまな方法で合成できます。 一般的な合成経路の1つは、ジシクロヘキシルカルボジイミド(DCC)とN-ヒドロキシスクシンイミド(NHS)などのペプチドカップリング試薬を使用して、N-アセチルムラミン酸をL-アラニンとD-イソグルタミンとカップリングすることを含みます 。反応は通常、ジメチルホルムアミド(DMF)などの有機溶媒中で穏やかな条件下で行われます。

工業生産方法

ムラミルジペプチドの工業生産は、多くの場合、化合物を過剰生産する遺伝子組み換え細菌を使用した発酵プロセスを含みます。 細菌は大型バイオリアクターで培養され、化合物はクロマトグラフィー技術を使用して抽出および精製されます .

化学反応の分析

1.1. Peptide Modifications

Many peptide variations were introduced on N-acetyl muramic acid, and their impact on adjuvant activity was evaluated . A study of the structure-activity relationship suggested that the L-configuration of an amino acid linked to the muramyl part and D-configuration of the glutamic acid residue was important in retaining or increasing biological activity . L-Alanine of N-acetylmuramyl-L-alanyl-D-isoglutamine (MDP-L-D) could be replaced with another L amino acid such as L-serine, while replacement of L-alanine with D-alanine (MDP-D-D) dramatically decreased adjuvant activity . As for the replacement of D-isoglutamine, the functionality of D-glutamic acid is important, and the α-amide is not essential .

1.2. Sugar Modifications

The chirality of MDP at the lactic acid moiety impacts stability and activity . In contrast, nor-MDP, which does not have a methyl group at the same position, exhibits comparable biological activity and less toxicity .

Lipophilic 1-O-acyl and 1-S-acyl groups change MDP adjuvant activity . It was reported that as the aglycone carbon number increased, the ability of MDP derivatives to stimulate NK cytotoxic activity also increased .

The methyl β-glycoside of MDP was reported to be more adjuvant-active than the corresponding methyl α-glycoside . The size and orientation of the aglycon in MDP also influence its biological activities .

Biological evaluation of MDP analogs indicated that lipophilicity of the molecule caused various important effects on biological activity by increasing adjuvant activity and decreasing pyrogenicity, which is one of the major side effects of MDP .

2.1. NOD2 receptor

Muramyl peptides are the minimal biologically active fragments that initiate immune response after interacting with intracellular receptors of the innate immunity NLR family (NOD-Like Receptors) . The interaction of muramyl peptides with NLRs triggers a signaling cascade of reactions that induces the expression of a large amount of genes, in particular, genes of pro-inflammatory cytokines .

| Binding Affinity (KD) | |||

|---|---|---|---|

| Compound | WT LRR | R877A | W931A |

| 1 | 213 ± 24 nM | 827 ± 113 nM | 780 ± 133 nM |

| 354 ± 40 nM | 1345 ± 93 nM | 1382 ± 303 nM | |

| 428 ± 49 nM | 1215 ± 155 nM | 1452 ± 130 nM |

A proposed model for the orientation of MDP in the active site was developed using the crystal structure of Nod2, predicting that the MDP recognition occurs in the center of the LRR horseshoe fold .

2.2. Effects on mitochondrial respiration

Toxic muramyl peptides induce significant inhibition of succinate-linked respiratory control ratio (RCR) in vitro and in vivo . Toxic muramyl peptides decrease the efficiency of ATP production . The inhibition of RCR is caused by toxic derivatives .

科学的研究の応用

Oncology

MDP and its analogs have been extensively studied for their potential as anticancer agents. Research indicates that MDP can enhance the immune response against cancer cells by activating NOD2, leading to increased cytotoxicity against tumor cells.

-

Case Study: Antitumor Activity

A study highlighted the efficacy of MDP analogs in inhibiting tumor growth and reducing metastasis in various cancer models. For instance, Guzelj et al. (2022) reported that an MDP analog increased the cytotoxic activity of peripheral blood mononuclear cells against malignant cell lines and enhanced T-cell activation through dendritic cells . - Table 1: Summary of Anticancer Effects of MDP Analogues

| Compound | Cancer Type | Effectiveness (%) | Mechanism of Action |

|---|---|---|---|

| Compound 75 | K562, MEC1 | >95% | Enhanced T-cell activation |

| Adenosine-conjugated MDP | L1210 leukemia | Minimal effect | Immunosuppressive properties |

| Murabutide | Various tumors | Significant tumor regression | Synergizes with cytokines |

Immunomodulation

MDP has shown promise as an immunomodulator in treating inflammatory diseases such as inflammatory bowel disease (IBD). It appears to enhance the intestinal barrier function and regulate autophagy in epithelial cells.

- Case Study: Colitis Treatment

A study conducted on mice demonstrated that MDP alleviated colitis symptoms by activating autophagy pathways, thereby reducing intestinal inflammation . This finding suggests potential therapeutic applications for MDP in managing chronic inflammatory conditions.

Vaccine Adjuvant

MDP is recognized for its adjuvant properties, enhancing the efficacy of vaccines by stimulating a robust immune response.

- Case Study: Vaccine Efficacy

Research indicates that MDP can be used as an adjuvant in cancer vaccines, improving their effectiveness by promoting a stronger immune response against tumor antigens . The structural modifications of MDP have been explored to enhance its adjuvant activity while minimizing side effects.

Challenges and Future Directions

Despite its promising applications, the clinical use of MDP is limited due to its pyrogenic nature and potential side effects. Ongoing research aims to develop less toxic analogs with improved biocompatibility for clinical applications.

- Future Research Areas

- Development of novel MDP analogs with reduced toxicity.

- Clinical trials to evaluate the safety and efficacy of MDP-based therapies.

- Exploration of combination therapies involving MDP with existing cancer treatments or immunotherapies.

作用機序

ムラミルジペプチドは、宿主の自然免疫系の防御に関与する細胞質受容体であるNOD2受容体に結合することにより、その効果を発揮します。 結合すると、NALP3インフラマソームを活性化し、インターロイキン-1αやインターロイキン-1βなどの炎症性サイトカインの産生につながります 。 この活性化は、免疫応答のカスケードを引き起こし、身体の細菌感染を認識して応答する能力を高めます .

類似化合物の比較

類似化合物

ミファムチド: 骨肉腫の治療に使用されるムラミルジペプチドの合成アナログ.

デスムラミルペプチド: 免疫刺激特性が向上したムラミルジペプチドの修飾アナログ.

N-グリコリルムラミルジペプチド: 免疫応答能力が強化された誘導体.

独自性

ムラミルジペプチドは、NOD2受容体とNALP3インフラマソームを活性化し、強力な免疫応答を引き起こす能力により独自です。 N-アセチルムラミン酸とL-アラニンD-イソグルタミンジペプチドを含むその構造成分は、その生物学的活性に不可欠です .

類似化合物との比較

Similar Compounds

Mifamurtide: A synthetic analogue of muramyl dipeptide used in the treatment of osteosarcoma.

Desmuramyl peptides: Modified analogues of this compound with improved immunostimulant properties.

N-glycolyl this compound: A derivative with enhanced immune response capabilities.

Uniqueness

This compound is unique due to its ability to activate the NOD2 receptor and the NALP3 inflammasome, leading to a robust immune response. Its structural components, including N-acetylmuramic acid and the L-alanine D-isoglutamine dipeptide, are critical for its biological activity .

特性

CAS番号 |

87420-48-2 |

|---|---|

分子式 |

C19H32N4O11 |

分子量 |

492.5 g/mol |

IUPAC名 |

(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid |

InChI |

InChI=1S/C19H32N4O11/c1-7(17(30)23-10(16(20)29)4-5-12(26)27)21-18(31)8(2)33-15-13(22-9(3)25)19(32)34-11(6-24)14(15)28/h7-8,10-11,13-15,19,24,28,32H,4-6H2,1-3H3,(H2,20,29)(H,21,31)(H,22,25)(H,23,30)(H,26,27)/t7-,8+,10+,11+,13+,14+,15+,19+/m0/s1 |

InChIキー |

BSOQXXWZTUDTEL-ZUYCGGNHSA-N |

SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C |

異性体SMILES |

C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)N)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1O)CO)O)NC(=O)C |

正規SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C |

Key on ui other cas no. |

53678-77-6 |

同義語 |

Acetylmuramyl Alanyl Isoglutamine Acetylmuramyl-Alanyl-Isoglutamine Alanyl Isoglutamine, Acetylmuramyl Dipeptide, Muramyl Isoglutamine, Acetylmuramyl Alanyl Mur NAc L Ala D isoGln Mur-NAc-L-Ala-D-isoGln Muramyl Dipeptide N Acetyl Muramyl L Alanyl D Glutamic alpha Amide N Acetylmuramyl L Alanyl D Isoglutamine N-Acetyl-Muramyl-L-Alanyl-D-Glutamic-alpha-Amide N-Acetylmuramyl-L-Alanyl-D-Isoglutamine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。